molecular formula C12H14O2 B12611180 4-Methoxy-1-phenylpenta-1,4-dien-3-ol CAS No. 918944-52-2

4-Methoxy-1-phenylpenta-1,4-dien-3-ol

Cat. No.: B12611180
CAS No.: 918944-52-2
M. Wt: 190.24 g/mol
InChI Key: SYTWHVKVRFSRRC-UHFFFAOYSA-N
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Description

4-Methoxy-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C12H14O2 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a penta-1,4-dien-3-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-phenylpenta-1,4-dien-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetylene in the presence of a base to form the corresponding propargyl alcohol. This intermediate is then subjected to a palladium-catalyzed coupling reaction with phenylacetylene to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-phenylpenta-1,4-dien-3-ol is unique due to the presence of both a methoxy group and a phenyl ring, which confer distinct chemical and biological properties.

Properties

CAS No.

918944-52-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C12H14O2/c1-10(14-2)12(13)9-8-11-6-4-3-5-7-11/h3-9,12-13H,1H2,2H3

InChI Key

SYTWHVKVRFSRRC-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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